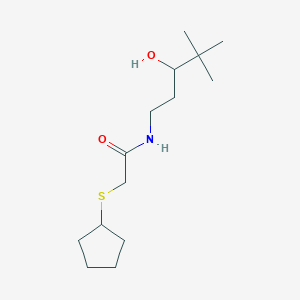

![molecular formula C11H13NO3S B2356437 2,5-dimethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide CAS No. 145603-19-6](/img/structure/B2356437.png)

2,5-dimethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2,5-dimethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide” is a chemical compound that has been studied for its potential applications in various fields .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. The exact method can vary depending on the specific requirements of the synthesis .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques such as FT-IR and NMR . The structure was optimized using the density functional theory (DFT) method with B3LYP/6-311 G (d, p) basis set .Chemical Reactions Analysis

This compound has been used in various chemical reactions. For instance, it has been used as a JNK3 inhibitor, demonstrating neuroprotective effects against Aβ-induced neuronal cell death .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using various techniques. For example, the dipole moment, polarizability, and first-order hyperpolarizability demonstrate the good nonlinear optical (NLO) feature of the molecule .科学的研究の応用

Synthesis of (2,3-dihydrobenzo[b][1,4]oxathiin-3-yl)methanols

This compound is used in the synthesis of (2,3-dihydrobenzo[b][1,4]oxathiin-3-yl)methanols . The reaction mechanism involves an intramolecular aromatic electrophilic substitution of 1-bromo-2-(aryloxymethyl)thiiran-1-iums .

CB2-selective Ligands

The compound has been used in the synthesis of naphthalene, dihydrobenzodioxine and fluorene derivatives with extended side chains, which have been evaluated as ligands of CB1 and CB2 receptors . Compounds 6a and 18b showed Ki values in the submicromolar range and relatively high selectivity toward CB2 .

Photocatalytic Reduction of Cr(VI)

In a study, the compound was used in the construction of a donor-acceptor (DA) covalent organic framework (COF), which showed excellent photocatalytic performance in the reduction of Cr(VI) .

Synthesis of 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide

The compound is used in the synthesis of 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide . This compound enters the aza-Michael reaction with secondary amines to form 4-[3-(N,N-dialkylamino)]-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrole-1-yl)benzenesulfonamides .

Antimicrobial Potential

Some derivatives of the compound have shown good antimicrobial potential .

Enhancing Anti-stress Response

The compound has been reported to enhance the body’s anti-stress response, particularly in response to oxidative stress, cold and heat stress-induced ascites, and nutritional stress caused by imbalances in digestion and absorption rates and decreased growth rates . It has also been found to improve fur quality, making it shiny, oily, and smooth, effectively increasing the commercial value of the output .

作用機序

Target of Action

Similar compounds have been reported to interact with various biological targets .

Mode of Action

It’s worth noting that similar compounds have been reported to interact with their targets through various mechanisms, such as covalent bonding, hydrogen bonding, and van der waals interactions .

Biochemical Pathways

Compounds with similar structures have been reported to influence various biochemical pathways .

Pharmacokinetics

Similar compounds have been reported to exhibit various pharmacokinetic properties, such as high absorption, wide distribution, metabolism by various enzymes, and excretion through various routes .

Result of Action

Similar compounds have been reported to induce various molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets, its stability, and its overall efficacy .

将来の方向性

特性

IUPAC Name |

2,5-dimethyl-1,1-dioxo-2,3-dihydro-1λ6,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-8-7-11(13)12(2)9-5-3-4-6-10(9)16(8,14)15/h3-6,8H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQAJKVDNYRQSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)N(C2=CC=CC=C2S1(=O)=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dimethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-5-yl)ethanethioamide](/img/structure/B2356357.png)

![7-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2356358.png)

![(Z)-2-(4-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2356359.png)

![5-bromo-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2356360.png)

![Methyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2356368.png)

![{[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]thio}acetic acid](/img/no-structure.png)

![2-[(4-fluorobenzyl)thio]-N-(2-furylmethyl)quinazolin-4-amine](/img/structure/B2356374.png)